Rubidium-2,4-pentanedionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium-2,4-pentanedionate can be synthesized by reacting rubidium hydroxide with 2,4-pentanedione in an organic solvent. The reaction typically involves the following steps:
- Dissolution of rubidium hydroxide in an appropriate solvent such as ethanol.
- Addition of 2,4-pentanedione to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of the solvent to obtain the yellowish powder of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade rubidium hydroxide and 2,4-pentanedione.
- Employing large-scale reactors for the reaction.
- Utilizing advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rubidium-2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form rubidium carbonate.
Reduction: It can be reduced to form rubidium metal.
Substitution: It can undergo substitution reactions with other ligands to form different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed
Oxidation: Rubidium carbonate.
Reduction: Rubidium metal.
Substitution: Various rubidium coordination compounds.
Scientific Research Applications
Rubidium-2,4-pentanedionate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other rubidium compounds and as a catalyst in organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the replacement of potassium ions.
Medicine: Investigated for its use in medical imaging and as a contrast agent.
Industry: Utilized in thin film deposition techniques and as a component in specialty glass.
Mechanism of Action
The mechanism of action of Rubidium-2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include metal ions and organic molecules, and the pathways involved are primarily coordination chemistry pathways.
Comparison with Similar Compounds
Rubidium-2,4-pentanedionate can be compared with other similar compounds such as:
Potassium-2,4-pentanedionate: Similar in structure but with potassium instead of rubidium.
Sodium-2,4-pentanedionate: Similar in structure but with sodium instead of rubidium.
Cesium-2,4-pentanedionate: Similar in structure but with cesium instead of rubidium.
Uniqueness
This compound is unique due to its specific coordination properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications where stability and reactivity are crucial.
Properties
IUPAC Name |
4-oxopent-2-en-2-olate;rubidium(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJZNKHNDSRAE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Rb+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2Rb | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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